molecular formula C12H13ClN2O4S B1458662 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride CAS No. 1820707-02-5

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

货号: B1458662
CAS 编号: 1820707-02-5
分子量: 316.76 g/mol
InChI 键: QDYJBMMPYWGOLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a sulfonyl chloride derivative of the tetrahydroquinazoline scaffold. This compound features a six-membered quinazoline ring with two ethyl substituents at the 1- and 3-positions, two ketone groups at the 2- and 4-positions, and a sulfonyl chloride moiety at the 6-position. The sulfonyl chloride group (-SO₂Cl) renders it highly reactive toward nucleophiles, making it a key intermediate in synthesizing sulfonamide derivatives for pharmaceutical and agrochemical applications .

属性

IUPAC Name

1,3-diethyl-2,4-dioxoquinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4S/c1-3-14-10-6-5-8(20(13,18)19)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYJBMMPYWGOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The chemical formula for this compound is C12H14ClN3O4SC_{12}H_{14}ClN_{3}O_{4}S. The compound features a sulfonyl chloride group which is crucial for its reactivity and biological activity.

PropertyValue
Chemical FormulaC12H14ClN3O4SC_{12}H_{14}ClN_{3}O_{4}S
Molecular Weight303.77 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

Antimicrobial Properties

Research has shown that compounds similar to 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives exhibit notable antimicrobial properties. For instance, derivatives containing the dioxoquinazoline structure have been tested against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 125 µg/mL against S. aureus, showcasing their potential as antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms.

  • Inhibition of Cell Proliferation : Compounds with similar structures have been observed to induce apoptosis in cancer cells by activating caspase pathways.
  • Targeting Specific Pathways : Some studies indicate that these compounds can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialMIC = 125 µg/mL (against S. aureus)
AnticancerInduces apoptosis in cancer cells
AntifungalSignificant activity against C. albicans

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the sulfonyl chloride group can enhance the compound's reactivity and biological profile.

Synthetic Route Overview

  • Starting Materials : Diethylamine and appropriate dioxo precursors.
  • Reaction Conditions : Use of acidic or basic catalysts to facilitate the formation of the quinazoline ring.
  • Final Modification : Chlorination step to introduce the sulfonyl chloride group.

相似化合物的比较

Structural and Substituent Variations

The primary structural analogs of this compound differ in the substituents at the 1- and 3-positions of the tetrahydroquinazoline core:

Compound Name Substituents (1,3-positions) Molecular Formula CAS Number Molecular Weight Key Properties/Applications
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride Ethyl, Ethyl C₁₂H₁₄ClN₂O₄S Not provided ~329.77 g/mol High reactivity for sulfonamide synthesis
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride Methyl, Methyl C₁₀H₁₀ClN₂O₄S 773877-44-4 288.71 g/mol Used in cardiac drug intermediates
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride Hydrogen, Hydrogen C₈H₅ClN₂O₄S 56044-12-3 260.66 g/mol Precursor for agrochemical sulfonamides
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Methyl, Methyl (quinoxaline) C₁₀H₉ClN₂O₄S 841275-84-1 288.71 g/mol Quinoxaline-based sulfonylation agent

Key Observations :

  • Ethyl vs. Methyl Substituents : The diethyl derivative (target compound) has a higher molecular weight and increased steric bulk compared to the dimethyl analog, which may reduce reaction rates in nucleophilic substitutions due to steric hindrance .
  • Core Heterocycle: The quinoxaline derivative (1,4-dimethyl) has a different dioxo arrangement (2,3-dioxo vs. 2,4-dioxo), altering electronic properties and reactivity .

准备方法

Cyclization to Quinazolinone

The quinazoline core is prepared by acid-catalyzed cyclization of a suitable aminoester precursor. This step forms the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline ring system, which is the backbone of the target compound.

Installation of Sulfonyl Chloride

The critical step involves the installation of the sulfonyl chloride group at the 6-position of the quinazolinone ring. This is achieved through a two-step process:

  • Step 1: Palladium-catalyzed cross-coupling with benzyl mercaptan to introduce a sulfenyl intermediate.
  • Step 2: Chlorination using N-chlorosuccinimide (NCS) and acetic acid to convert the intermediate into the sulfonyl chloride.

This approach allows selective functionalization of the quinazoline ring while preserving other sensitive functional groups.

Reaction Conditions and Purification

  • The sulfonyl chloride intermediate is typically purified by extraction and chromatographic techniques.
  • Reactions are often carried out in solvents such as DMF or THF.
  • Pyridine is commonly employed as a base in subsequent coupling reactions with amines to form sulfonamides.
  • Purification may involve reverse phase HPLC or silica gel chromatography.

Representative Experimental Procedure

An example synthesis from the literature involves the following:

Step Reagents/Conditions Description Yield/Outcome
1 Acid-catalyzed cyclization of aminoester Formation of quinazolinone intermediate High yield, pure intermediate
2 Pd-catalyzed cross-coupling with benzyl mercaptan Introduction of sulfenyl group Efficient coupling
3 Treatment with NCS and acetic acid Conversion to sulfonyl chloride Good conversion to sulfonyl chloride
4 Coupling with amine in presence of pyridine Formation of sulfonamide derivatives Moderate to good yields (40-70%)

Detailed Research Findings

  • The synthetic route was validated in the preparation of CK-963 , a related dihydroquinazoline sulfonamide compound, demonstrating the applicability of this method for quinazoline sulfonyl chlorides.
  • Sodium hydride is used as a base in nucleophilic aromatic substitution reactions involving aryl fluorides to generate related sulfonamide derivatives.
  • Microwave-assisted heating (e.g., 130 °C for 90 min) can be employed to accelerate the reaction steps involving substitution on the quinazoline ring.
  • Purification by reverse phase HPLC (20–90% acetonitrile/water gradient) is effective for isolating pure sulfonamide products.

Comparative Table of Key Steps

Step Reaction Type Reagents Conditions Notes
Cyclization Acid-catalyzed ring closure Aminoester, acid catalyst Room temp to reflux Forms quinazolinone core
Sulfenylation Pd-catalyzed cross-coupling Benzyl mercaptan, Pd catalyst Mild heating Introduces sulfur moiety
Chlorination Electrophilic chlorination NCS, acetic acid Room temp Converts to sulfonyl chloride
Coupling Sulfonamide formation Amine, pyridine 1–24 h stirring Forms sulfonamide derivatives

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via chlorosulfonation of the parent quinazoline derivative using chlorosulfonic acid under controlled temperature (0–5°C). Key steps include maintaining anhydrous conditions and slow addition of reagents to minimize side reactions. Post-synthesis purification involves recrystallization from dichloromethane/hexane mixtures to achieve >98% purity. Optimization focuses on reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for quinazoline:ClSO₃H) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this sulfonyl chloride?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., diethyl groups δ ~1.2–1.4 ppm) and carbonyl signals (δ ~165–175 ppm).
  • FT-IR : Confirms sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹).
  • HRMS : Validates molecular weight (C₁₀H₁₂ClN₂O₄S; calc. 291.02, found 291.03 [M+H]⁺).
  • HPLC : Monitors purity using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?

  • Methodological Answer : Store at –20°C in amber glass vials under inert gas (Ar/N₂) to prevent hydrolysis. Degradation occurs via moisture exposure, yielding the sulfonic acid derivative (detectable by TLC or HPLC retention time shifts). Avoid prolonged exposure to light, which accelerates decomposition .

Q. What nucleophilic reactions are feasible with the sulfonyl chloride group, and how are they monitored?

  • Methodological Answer : The sulfonyl chloride reacts with amines (e.g., aniline, hydrazines) to form sulfonamides. Reaction progress is tracked by quenching aliquots in ice-cold methanol and analyzing via TLC (silica gel, ethyl acetate/hexane). Yields >85% are achievable using triethylamine as a base in THF at 0°C .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (v.2018) refines structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–25.0°, and absorption correction via SADABS. ORTEP-3 visualizes thermal ellipsoids, confirming dihedral angles between quinazoline and sulfonyl groups (~75–80°) .

Q. How do electronic effects of substituents influence the sulfonyl chloride’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The electron-withdrawing sulfonyl chloride group directs EAS to the quinazoline ring’s meta position. DFT calculations (B3LYP/6-31G*) show increased electrophilicity at C-5/C-7. Experimental validation: nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives, confirmed by ¹³C NMR δ ~148 ppm (C-NO₂) .

Q. What mechanistic insights explain contradictions in cyclization yields during derivatization?

  • Methodological Answer : Competing pathways arise from solvent polarity. In DMF, intramolecular cyclization to thiadiazole derivatives dominates (70% yield), while in THF, intermolecular dimerization occurs (30% yield). Kinetic studies (NMR time-course) reveal activation energy differences (ΔΔG‡ ~5 kcal/mol) .

Q. How can structure-activity relationships (SAR) guide the design of antitumor derivatives?

  • Methodological Answer :

  • Table 1 : Antitumor activity of derivatives (NCI-60 panel):
DerivativeIC₅₀ (µM)Target Cancer Line
A (R=Ph)1.2 ± 0.3Leukemia (K-562)
B (R=Et)3.8 ± 0.5Breast (MCF-7)
  • Key SAR Trends : Aromatic substituents enhance DNA intercalation (confirmed by UV-Vis hypochromicity), while alkyl groups improve solubility but reduce potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
Reactant of Route 2
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。